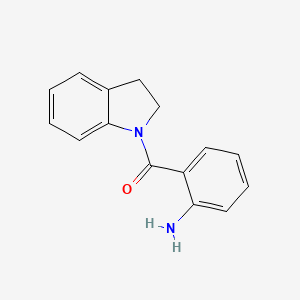

(2-Aminophenyl)(indolin-1-yl)methanone

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-aminophenyl)-(2,3-dihydroindol-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c16-13-7-3-2-6-12(13)15(18)17-10-9-11-5-1-4-8-14(11)17/h1-8H,9-10,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBIVLKJODIOWTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)C3=CC=CC=C3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50341970 | |

| Record name | (2-Aminophenyl)(indolin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49645255 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

21859-87-0 | |

| Record name | (2-Aminophenyl)(indolin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Direct Synthetic Routes to (2-Aminophenyl)(indolin-1-yl)methanone and its Analogs

Direct synthesis focuses on the final bond-forming step that connects the indoline (B122111) and the 2-aminobenzoyl moieties. These methods are chosen based on factors like substrate scope, yield, and reaction conditions.

Multi-step synthesis provides a robust pathway to complex molecules by building them up through a sequence of reliable and well-understood reactions. researchgate.netsci-hub.se The synthesis of the target compound or its analogs typically involves the formation of an amide bond between indoline and a derivative of 2-aminobenzoic acid. A common approach would involve activating the carboxylic acid of a protected 2-aminobenzoic acid (e.g., with a Boc or Cbz protecting group) and then reacting it with indoline.

A generalized multi-step sequence can be outlined as follows:

Protection of the Aniline (B41778) : The amino group of 2-aminobenzoic acid is protected to prevent side reactions.

Activation of the Carboxylic Acid : The protected 2-aminobenzoic acid is converted into a more reactive species, such as an acid chloride, an activated ester, or by using peptide coupling agents.

Amide Bond Formation : The activated acid derivative is reacted with indoline to form the central amide bond.

Deprotection : The protecting group on the aniline nitrogen is removed to yield the final product, this compound.

This approach allows for the synthesis of a wide array of analogs by simply varying the indoline or the benzoic acid starting materials.

Table 1: Common Reagents in Multi-Step Amide Synthesis

| Step | Reagent Class | Specific Examples | Purpose |

|---|---|---|---|

| Protection | Carbamates | Di-tert-butyl dicarbonate (B1257347) (Boc₂O), Benzyl chloroformate (Cbz-Cl) | Prevents the amine from interfering with the carboxylic acid activation. |

| Activation | Thionyl Chloride/Oxalyl Chloride | SOCl₂, (COCl)₂ | Converts carboxylic acid to highly reactive acid chloride. |

| Activation | Coupling Agents | HBTU, HATU, DCC, EDC | Facilitates amide bond formation under milder conditions by forming an activated intermediate. |

| Deprotection | Acids / Hydrogenolysis | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl), H₂/Pd-C | Removes Boc, Cbz, or other protecting groups to reveal the free amine. |

This table presents common reagents used in the multi-step synthesis of amides, a strategy applicable to the formation of this compound.

Condensation reactions that form the C-N bond in a single key step are highly sought after for their efficiency. For the synthesis of this compound, this would typically involve the direct coupling of indoline with a 2-aminobenzoic acid derivative. While direct thermal or acid-catalyzed condensation of an amine and a carboxylic acid can be challenging and require harsh conditions, modern catalytic methods have emerged.

For instance, palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, have become powerful tools for forming C-N bonds. researchgate.net While typically used to form arylamines, variations of this methodology can be applied to the amidation of aryl halides. A hypothetical route could involve the coupling of indoline with 2-halobenzamide, although this is less common than the acid-amine coupling approach.

Precursor Synthesis and Integration Strategies

The availability and synthesis of key precursors, particularly derivatives of anthranilic acid, are critical for the successful construction of the target molecule. ekb.egnih.gov Anthranilic acid and its analogs serve as the foundational 2-aminobenzoyl unit.

The Ullmann condensation is a classical, copper-catalyzed cross-coupling reaction used to form C-N bonds, among others. wikipedia.org It is a well-established method for synthesizing N-aryl anthranilic acids, which are important precursors and analogs. researchgate.net The reaction typically involves the coupling of an aryl halide (like a 2-halobenzoic acid) with an amine in the presence of a copper catalyst, often at high temperatures. wikipedia.orgacs.org

Key features of the Ullmann Condensation:

Reactants : An aryl halide (e.g., 2-chlorobenzoic acid) and an amine or aniline derivative. acs.org

Catalyst : Copper metal, copper(I) salts (e.g., CuI, Cu₂O), or copper(II) salts. acs.orgcolab.ws

Conditions : High temperatures are often required, and polar, high-boiling solvents like DMF or NMP are commonly used. wikipedia.org

Recent modifications have aimed to improve the reaction conditions by using ligands, ionic liquids, or microwave irradiation to achieve higher yields and shorter reaction times. researchgate.netcolab.ws

Table 2: Ullmann Condensation for N-Aryl Anthranilic Acid Synthesis

| Aryl Halide | Amine | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 2-Chlorobenzoic Acid | Aniline | Cu/Cu₂O | 2-Ethoxyethanol | 130 | 76 |

| 2-Bromobenzoic Acid | Aniline | Copper Acetate | Ionic Liquid | 170 | High |

Data compiled from studies on modified Ullmann coupling reactions. acs.orgcolab.ws This reaction is a key strategy for preparing precursors to complex anthranilic acid amides.

More recently, iron-catalyzed C-H activation has emerged as a cost-effective and environmentally benign alternative for synthesizing anthranilic acid derivatives. nih.govacs.org This method involves the direct amination of a C-H bond located at the ortho position to a directing group on an aromatic ring. researchgate.netnih.gov

In this strategy, a carboxamide, often modified with a directing group like 8-quinolinylamide, is treated with an aminating agent (e.g., N-chloroamines) in the presence of an iron catalyst and a diphosphine ligand. nih.govacs.org The directing group positions the iron catalyst near the ortho C-H bond, facilitating its cleavage and subsequent functionalization with the nitrogen source. nih.gov This approach offers high regioselectivity, producing the ortho-aminated product with excellent yield. acs.org The choice of directing group and ligand is crucial for the reaction's success. nih.gov This method represents a significant advance, enabling the synthesis of valuable anthranilic acid derivatives from readily available arenes. cam.ac.uk

Anthranilic Acid Derivatives as Key Intermediates

Carbon Monoxide Insertion Reactions

Carbon monoxide (CO) insertion reactions are powerful tools in organic synthesis for the formation of carbonyl groups. In the context of indolinone and isoindolinone synthesis, these reactions, often catalyzed by transition metals like palladium, provide a direct route to the core heterocyclic structure.

Palladium-catalyzed carbonylation reactions have been effectively employed for the synthesis of various indole (B1671886) derivatives. beilstein-journals.org For instance, a one-pot palladium-catalyzed domino reaction involving an initial C,N-coupling, followed by carbon monoxide insertion and a Suzuki–Miyaura coupling, has been developed for the synthesis of 2-aroylindoles from 2-gem-dibromovinylaniline. beilstein-journals.org Another approach involves the palladium-catalyzed carbonylation of indoles with boronic acids to produce indole-3-yl aryl ketones. researchgate.net More specifically, palladium-catalyzed cascade carbonylation of 2-bromo-N-(2-iodophenyl)benzamides with benzylidenecyclopropanes has been shown to efficiently produce fused isoindolinone derivatives. nih.gov

The general mechanism for these transformations typically involves the oxidative addition of an aryl halide to a low-valent palladium(0) species, followed by the insertion of carbon monoxide into the aryl-palladium bond to form a palladacycle. Subsequent intramolecular nucleophilic attack by an amine or other nucleophilic group leads to the formation of the indolinone or isoindolinone ring system and regeneration of the palladium catalyst.

| Reaction Type | Catalyst | Starting Materials | Product | Key Features |

|---|---|---|---|---|

| Domino C,N-coupling/Carbonylation/Suzuki Coupling | Pd(PPh₃)₄ | 2-gem-dibromovinylaniline, Arylboronic ester | 2-Aroylindoles | One-pot synthesis, high efficiency beilstein-journals.org |

| Direct Carbonylation | Pd(OAc)₂ | Indoles, Boronic acids | Indole-3-yl aryl ketones | Direct C-H functionalization researchgate.net |

| Cascade Carbonylation | Palladium catalyst | 2-bromo-N-(2-iodophenyl)benzamides, Benzylidenecyclopropanes | Fused isoindolinones | Formation of complex polycyclic systems nih.gov |

Indoline Ring Formation Techniques

The construction of the indoline ring, a core component of this compound, can be achieved through various synthetic strategies. These methods often involve the formation of the five-membered nitrogen-containing ring fused to a benzene (B151609) ring.

One of the most classic and widely used methods is the Fischer indole synthesis . This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or a ketone. wikipedia.orgbyjus.comtestbook.com The mechanism proceeds through a nih.govnih.gov-sigmatropic rearrangement. wikipedia.org While traditionally used for indole synthesis, modifications and specific substrate choices can lead to the formation of indolines.

The Bischler–Möhlau indole synthesis is another classical method that involves the reaction of an α-bromo-acetophenone with an excess of aniline to form a 2-aryl-indole. wikipedia.orgchemeurope.comyoutube.com The reaction proceeds through the formation of an α-anilino ketone intermediate, followed by cyclization and aromatization. wikipedia.org Similar to the Fischer synthesis, this method can be adapted for the synthesis of indoline derivatives.

The Madelung synthesis is a powerful method for producing indoles through the intramolecular cyclization of N-phenylamides at high temperatures using a strong base. wikipedia.org A significant modification of this method is the Smith indole synthesis, which utilizes organolithium reagents to facilitate the cyclization under milder conditions. wikipedia.org

Modern techniques often employ transition metal catalysis. The Heck cyclization , a palladium-catalyzed intramolecular coupling of an aryl halide with an alkene, is a versatile method for constructing a variety of ring systems, including indolines. nih.govwikipedia.org This reaction offers good functional group tolerance and allows for the synthesis of complex indoline structures. nih.gov Aza-Heck cyclizations, using nitrogen-based electrophiles, have also been developed for the preparation of indoline scaffolds. nih.gov

| Synthesis Method | Key Reactants | General Conditions | Primary Product |

|---|---|---|---|

| Fischer Indole Synthesis | Arylhydrazone (from arylhydrazine and aldehyde/ketone) | Acid catalyst (Brønsted or Lewis) wikipedia.orgtestbook.com | Indole |

| Bischler–Möhlau Indole Synthesis | α-Bromo-acetophenone, Aniline wikipedia.orgchemeurope.com | Excess aniline, heat wikipedia.org | 2-Aryl-indole |

| Madelung Synthesis | N-phenylamide | Strong base, high temperature wikipedia.org | Indole |

| Heck Cyclization | Aryl halide with a tethered alkene | Palladium catalyst nih.govwikipedia.org | Indoline |

Catalytic and Asymmetric Synthesis Approaches

The development of catalytic and asymmetric methods for the synthesis of indolinone and isoindolinone scaffolds has been a major focus in organic chemistry. These approaches offer high efficiency, atom economy, and the ability to control stereochemistry, which is paramount for the synthesis of chiral molecules.

Ruthenium-Catalyzed Cyclotrimerizations for Isoindolinone Scaffolds

Ruthenium-catalyzed [2+2+2] cyclotrimerization of alkynes has emerged as a powerful and atom-efficient method for the construction of highly substituted aromatic rings, including the isoindolinone core. nih.govnih.gov This reaction involves the regioselective cyclization of an amide-tethered diyne with a monosubstituted alkyne. nih.govnih.gov The use of a (cyclooctadiene)(pentamethylcyclopentadiene)ruthenium chloride [Cp*RuCl(cod)] catalyst has been shown to be effective for this transformation. nih.govnih.gov

A key aspect of this methodology is the control of regioselectivity. The presence of a trimethylsilyl (B98337) group on the diyne has been found to direct the cyclization, leading to complete control over the regioselectivity of the alkyne insertion. nih.govnih.gov This strategy allows for the synthesis of polysubstituted isoindolinones that would be challenging to prepare using traditional methods. nih.gov

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Indolinone-Based Triazoles

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and reliable method for the formation of 1,2,3-triazoles. This reaction can be applied to the synthesis of indolinone-based triazoles by reacting an indolinone scaffold functionalized with either an azide (B81097) or a terminal alkyne with a corresponding alkyne or azide-containing molecule.

The CuAAC reaction is characterized by its mild reaction conditions, high yields, and tolerance of a wide range of functional groups. It typically proceeds with a copper(I) catalyst, which can be generated in situ from a copper(II) salt and a reducing agent. The reaction is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer. While specific examples for the direct synthesis of this compound-based triazoles are not extensively detailed in the provided search results, the versatility of the CuAAC reaction makes it a highly probable and effective method for creating such derivatives for applications in medicinal chemistry and materials science.

Asymmetric Aza-Friedel–Crafts Reactions for Chiral Indolin-3-one Derivatives

The asymmetric aza-Friedel–Crafts reaction is a powerful tool for the enantioselective formation of C-C bonds and the synthesis of chiral amines. researchgate.net In the context of indolinone chemistry, this reaction is particularly useful for the synthesis of chiral indolin-3-one derivatives bearing a stereocenter at the C2 position. researchgate.net

This reaction involves the addition of an electron-rich aromatic or heteroaromatic compound, such as an indole, to an imine. Chiral phosphoric acids have emerged as highly effective catalysts for this transformation, capable of activating the imine substrate and controlling the stereochemical outcome of the reaction. researchgate.netrsc.org For instance, the reaction of indoles with racemic spiro indolin-3-ones, catalyzed by a chiral phosphoric acid like (S)-TRIP, can produce Friedel–Crafts adducts with a quaternary stereocenter in high yield and excellent enantioselectivity. rsc.org The reaction of indoles with cyclic N-acylketimines, also catalyzed by chiral phosphoric acids, provides enantioselective access to trifluoromethyldihydroquinazolines, which are structurally related to indolinones. researchgate.net

| Reaction | Catalyst Type | Key Substrates | Product Type | Stereochemical Outcome |

|---|---|---|---|---|

| Asymmetric Aza-Friedel–Crafts | Chiral Phosphoric Acid (e.g., (S)-TRIP) rsc.org | Indoles, Spiro indolin-3-ones rsc.org | Indolin-3-one with quaternary stereocenter rsc.org | High enantioselectivity (up to 99% ee) rsc.org |

| Asymmetric Aza-Friedel–Crafts | Chiral Phosphoric Acid | Indoles, Cyclic N-acylketimines researchgate.net | Trifluoromethyldihydroquinazolines researchgate.net | High enantioselectivity |

Organocatalytic Asymmetric Synthesis

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has revolutionized asymmetric synthesis. In the context of indolinone chemistry, organocatalysts have been successfully employed to synthesize a variety of chiral indolinone derivatives with high enantioselectivity.

Chiral phosphoric acids, as mentioned in the previous section, are a prominent class of organocatalysts for the asymmetric synthesis of indolin-3-ones. dntb.gov.ua For example, a chiral phosphoric acid-catalyzed asymmetric synthesis of arylindolyl indolin-3-ones with both axial and central chirality has been developed through the reaction of 3-arylindoles with 2-aryl-3H-indol-3-ones. dntb.gov.ua

Beyond phosphoric acids, other organocatalytic strategies have been developed. For instance, the organocatalytic addition of monothiomalonates to ortho-bromo nitrostyrenes has been used as a key step in a stereoselective synthesis of indolin-3-yl acetates. nih.gov This approach allows for the construction of indolin-3-yl acetates with tertiary and exocyclic quaternary stereogenic centers in excellent stereoselectivities. nih.gov The Hantzsch reaction, a multicomponent reaction for the synthesis of dihydropyridines, has also been rendered enantioselective through the use of a BINOL-phosphoric acid organocatalyst, demonstrating the broad applicability of organocatalysis in synthesizing complex heterocyclic structures. nih.gov

Cascade and Multi-Component Reaction Sequences

Cascade and multi-component reactions involving indolinone-based substrates, such as isatins and methyleneindolinones, have become a cornerstone for the efficient synthesis of diverse heterocyclic systems. These sequences leverage the inherent reactivity of the indolinone core to trigger a series of intramolecular and intermolecular transformations, leading to the formation of intricate molecular frameworks that are otherwise challenging to access.

The Pictet–Spengler reaction is a fundamental transformation in alkaloid synthesis, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. wikipedia.orgnih.gov This reaction can be considered a special intramolecular case of the Mannich reaction. wikipedia.orgnih.gov This powerful ring-forming strategy has been ingeniously applied in cascade sequences to construct complex spiroindolinone scaffolds.

A notable example is the enantio- and diastereoselective synthesis of spiro[piperidine-pyridoindoles]. ru.nl The retrosynthetic analysis for this scaffold reveals that the core structure can be assembled via a diastereoselective Pictet–Spengler reaction between a tryptamine (B22526) derivative and a chiral piperidin-4-one. ru.nl This chiral piperidin-4-one is, in turn, accessible through an intramolecular organocatalyzed Mannich reaction. ru.nl

The forward synthesis begins with a multi-component L-proline-catalyzed Mannich reaction to produce a protected β-amino ketone. ru.nl This intermediate then undergoes a Mannich cyclization to form the crucial 2,6-disubstituted piperidin-4-one. The final step in the cascade is the Pictet–Spengler cyclization. The reaction between the piperidin-4-one and various tryptamine derivatives is typically promoted by an acid, such as trifluoroacetic acid (TFA), to furnish the desired spiro[piperidine-pyridoindole] products. ru.nl The cyclization is believed to proceed through a chair-like transition state where the indole ring attacks from the sterically less hindered equatorial direction, ensuring high diastereoselectivity. ru.nl

| Piperidin-4-one Substrate | Tryptamine Derivative | Acid Catalyst | Yield (%) |

|---|---|---|---|

| (2R,6S)-1-Boc-2,6-bis(4-methoxyphenyl)piperidin-4-one | Tryptamine | TFA | 70 |

| (2R,6S)-1-Boc-2,6-bis(4-methoxyphenyl)piperidin-4-one | 6-Methoxytryptamine | TFA | 65 |

| (2R,6S)-1-Boc-2,6-bis(4-methoxyphenyl)piperidin-4-one | 5,6-Difluorotryptamine | TFA | 71 |

| (2R,6S)-1-Boc-2-(pentafluorophenyl)-6-(3,4-dimethoxyphenyl)piperidin-4-one | Tryptamine | TFA | 62 |

| (2R,6S)-1-Boc-2-(pentafluorophenyl)-6-(3,4-dimethoxyphenyl)piperidin-4-one | 6-Fluorotryptamine | TfOH | 68 |

The 1,3-dipolar cycloaddition is a powerful and highly convergent method for constructing five-membered heterocyclic rings. nih.gov In the context of indolinone chemistry, this reaction is extensively used to synthesize spiro-pyrrolidinyl-oxindoles, a motif prevalent in many natural alkaloids and pharmacologically active compounds. ccspublishing.org.cnacs.org The most common strategy involves the reaction of an azomethine ylide (the 1,3-dipole) with an activated alkene (the dipolarophile). ccspublishing.org.cn

The azomethine ylide is typically generated in situ from the condensation of an isatin (B1672199) derivative with an α-amino acid, such as L-proline or sarcosine, via a decarboxylative pathway. acs.orgnih.gov This transient dipole then reacts with a suitable dipolarophile in a [3+2] cycloaddition manner. A wide range of electron-deficient alkenes, including chalcones, maleimides, and nitroalkenes, have been successfully employed as dipolarophiles. nih.govrsc.orgnih.gov

These multi-component reactions are highly stereoselective, often creating up to four new stereocenters, including a spiro-quaternary center at the C3 position of the oxindole (B195798) core, in a single step with excellent diastereoselectivity. acs.orgrsc.org The reaction conditions are often mild, typically requiring refluxing in a protic solvent like ethanol (B145695) or methanol. nih.govnih.gov

| Isatin Derivative | Amino Acid | Dipolarophile | Catalyst/Solvent | Yield (%) | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|---|

| Isatin | Sarcosine | (E)-Chalcone | AgOAc / Chiral Ligand | 95 | >20:1 | rsc.org |

| 5-Bromo-isatin | L-Proline | (E)-Chalcone | Ethanol / Reflux | 85 | Single isomer | acs.org |

| N-Methyl-isatin | Sarcosine | N-Phenylmaleimide | EtOH / rt | 81 | >20:1 | nih.gov |

| 5-Chloro-isatin | Thioproline | Benzimidazol-2-yl-3-phenylacrylonitrile | Ethanol / Reflux | - | - | nih.gov |

| Isatin | CF3CH2NH2 | Benzyne | TBAF / THF | Good | - | acs.org |

The Morita–Baylis–Hillman (MBH) reaction is a carbon-carbon bond-forming reaction between an aldehyde (or ketone) and an activated alkene, catalyzed by a nucleophile such as a tertiary amine or phosphine. iiserpune.ac.in Isatin derivatives are excellent substrates for this reaction, where the C3-ketone acts as the electrophilic component. The resulting MBH adducts are highly functionalized molecules that serve as versatile precursors for further transformations. iiserpune.ac.inresearchgate.net

The reaction of isatins with acrylic esters or acrylonitrile, typically catalyzed by 1,4-diazabicyclo ru.nlru.nlru.nloctane (DABCO), efficiently produces 3-hydroxy-3-vinylindolin-2-one derivatives. researchgate.netscielo.br These MBH adducts, particularly their carbonate derivatives, have emerged as powerful synthons for constructing spirooxindole scaffolds through various organocatalytic annulation reactions. iiserpune.ac.inrsc.org For instance, isatin-derived MBH carbonates can undergo [3+2] annulation with various C2 synthons under Lewis base catalysis to construct structurally diverse spiro-fused carbocyclic and heterocyclic systems. iiserpune.ac.in

Intermolecular alkylation of the indolinone core provides another route to increase molecular complexity. While direct C3-alkylation can be challenging, methods such as the enantioselective N-alkylation of the parent indole scaffold have been developed. nih.gov A notable strategy is the intermolecular aza-Wacker-type reaction, which couples indole derivatives with alkenols in a regio- and enantioselective manner, preserving the newly formed stereocenter. nih.gov

| Isatin Derivative (N-substituent) | Michael Acceptor | Catalyst | Reaction Time | Yield (%) |

|---|---|---|---|---|

| N-Methyl | Ethylene glycol diacrylate | DABCO | 15 min | 58 |

| N-Ethyl | Ethylene glycol diacrylate | DABCO | 30 min | 63 |

| N-Benzyl | Ethylene glycol diacrylate | DABCO | 24 h | 41 |

| N-Propyl | Ethylene glycol diacrylate | DABCO | 4 h | 48 |

Electrocyclization and sigmatropic rearrangements are powerful classes of pericyclic reactions that proceed via a concerted, cyclic redistribution of electrons. These reactions are governed by the principles of orbital symmetry and are instrumental in the stereospecific synthesis of complex cyclic and polycyclic systems, including many indole alkaloids. researchgate.netethz.ch

While less commonly initiated directly from a stable this compound-type structure, these rearrangements are fundamental to the synthesis and transformation of the underlying indole core. A prominent example is the acs.orgacs.org-sigmatropic rearrangement, such as the Fischer indole synthesis, which involves the rearrangement of an arylhydrazone. More contemporary methods utilize similar principles; for instance, indoles can be synthesized from N-allylaniline precursors. researchgate.net This sequence involves a ru.nlacs.org-Meisenheimer rearrangement to an N-allyloxyaniline, followed by olefin isomerization and a subsequent acs.orgacs.org-sigmatropic rearrangement to furnish the indole ring, with water as the only byproduct. researchgate.net

These pericyclic reactions allow for the construction of the indole nucleus itself and can be used to modify existing indole-containing structures, providing a strategic approach to complex alkaloid frameworks. nih.gov

Domino reactions that combine conjugate additions (like Michael or 1,4-dipolar additions) with cycloadditions, such as the Diels–Alder reaction, offer a highly efficient route to complex polycyclic scaffolds. wikipedia.org In the realm of indolinone chemistry, 3-alkylidene oxindoles are excellent substrates for such cascades due to their dual functionality as both Michael acceptors and dienophiles.

For example, catalytic asymmetric cascade reactions have been developed to synthesize chiral spiro-piperidine oxindole derivatives. researchgate.net One such sequence involves a vinylogous Mannich reaction (a type of conjugate addition) of an isatin-derived ketimine with a 2-ethylidene 1,3-indandione. This is followed by an intramolecular annulation/acylation sequence to furnish the complex polyaromatic spiro-piperidine scaffold with high enantioselectivity. researchgate.net

Another related strategy involves the reaction of 2,3-dioxopyrrolidines with 3-alkylidene oxindoles, which can proceed through two different regiodivergent annulation pathways. researchgate.net Depending on the reaction conditions, the cascade can follow either a [3+3] annulation pathway, involving a vinylogous Michael addition followed by an intramolecular aldol (B89426) cyclization, or a [4+2] annulation via a vinylogous Michael addition and a subsequent intramolecular oxa-Michael cyclization. researchgate.net These pathways demonstrate the power of cascade reactions to generate diverse molecular architectures from the same set of starting materials.

Cascade reactions initiated by a Michael or aza-Michael addition are a robust strategy for the synthesis of nitrogen-containing heterocycles. frontiersin.orgnih.gov This sequence typically involves the conjugate addition of a nucleophile (often an amine) to an α,β-unsaturated carbonyl compound. The resulting enolate or secondary amine intermediate is strategically positioned to undergo a subsequent intramolecular cyclization. frontiersin.orgnih.gov

A common variant is the aza-Michael addition followed by an intramolecular amidation-cyclization. frontiersin.orgnih.gov In this process, a primary amine adds to a Michael acceptor that also contains an ester group. The newly formed secondary amine then acts as an internal nucleophile, attacking the ester in an intramolecular fashion to form a stable cyclic amide (lactam), often a five-membered pyrrolidone ring. frontiersin.orgnih.gov This cascade efficiently transforms an acyclic primary amine into a rigid, heterocyclic carboxylic acid or ester derivative.

While "amide exchange" specifically refers to the displacement of an amine from an amide, the broader principle of intramolecular cyclization via nucleophilic attack by an amine or amide nitrogen is a key bond-forming event in many cascade sequences. For example, a process involving C-N bond cleavage followed by an intramolecular amination cascade has been developed as an atom-economical approach for the synthesis of α-carbolin-4-ones. rsc.org This demonstrates how intramolecular reactions involving amine and amide functionalities can be harnessed in elegant cascade sequences to build complex heterocyclic systems.

Green Chemistry and Sustainable Synthesis Considerations

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact and enhance safety. For the synthesis of This compound , the primary transformation is the formation of an amide bond between an anthranilic acid derivative and indoline. Traditional methods for this coupling often involve stoichiometric activating agents and hazardous solvents, which are areas of concern from a sustainability perspective.

Conventional synthesis of This compound would typically involve the reaction of indoline with an activated form of 2-aminobenzoic acid. This activation is commonly achieved using carbodiimide (B86325) coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with additives like 1-hydroxy-benzotriazole (HOBt). nih.govfishersci.co.uk These reactions are usually carried out in polar aprotic solvents like N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), or chlorinated solvents such as dichloromethane (B109758) (DCM). researchgate.netrsc.org While effective, this approach generates significant chemical waste (e.g., dicyclohexylurea) and employs solvents with considerable health and environmental concerns. researchgate.netresearchgate.net

In contrast, green and sustainable approaches focus on improving atom economy, utilizing safer solvents, employing catalytic methods, and reducing energy consumption.

Catalytic Alternatives: A key goal in green amide synthesis is to replace stoichiometric reagents with catalytic systems. researchgate.netsigmaaldrich.com Boronic acid and various metal-based catalysts have been developed for the direct amidation of carboxylic acids and amines, producing water as the only byproduct. sigmaaldrich.com This significantly improves atom economy and reduces waste. Biocatalysis offers another powerful and sustainable alternative. nih.govrsc.org Enzymes, such as immobilized Candida antarctica lipase (B570770) B (CALB), can catalyze the direct formation of amide bonds from carboxylic acids and amines under mild reaction conditions. nih.gov These enzymatic methods are highly specific, reduce the formation of byproducts, and operate in more environmentally benign solvents. nih.govrsc.org

Sustainable Solvent Selection: The choice of solvent is a critical factor in the environmental footprint of a synthetic process. There is a strong impetus to replace conventional hazardous solvents with greener alternatives. researchgate.netrsc.orgbohrium.com For amide bond formation, biomass-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), Cyrene™, and γ-valerolactone (GVL) have emerged as viable substitutes. bohrium.comrsc.org Other recommended solvents include cyclopentyl methyl ether (CPME) and propylene (B89431) carbonate. nih.govbohrium.com In some cases, reactions can be performed in water, which is the most environmentally benign solvent, although this can be challenging for substrates with low aqueous solubility. bohrium.com

The following table summarizes a comparison between a plausible conventional synthesis of This compound and a potential green alternative, highlighting key sustainability metrics.

| Feature | Conventional Approach | Green Chemistry Approach |

| Reactants | 2-Aminobenzoic acid, Indoline | 2-Aminobenzoic acid, Indoline |

| Coupling Agent/Catalyst | Stoichiometric EDC/HOBt | Catalytic (e.g., Enzyme like CALB) |

| Solvent | DMF, NMP, or DCM | 2-MeTHF, CPME, or Cyrene™ |

| Byproducts | Urea (B33335) derivative, HOBt waste | Water |

| Atom Economy | Low | High |

| Reaction Conditions | Room temperature to moderate heating | Mild (e.g., 25-60 °C) |

| Work-up | Aqueous work-up and extraction with organic solvents | Simpler filtration and solvent evaporation |

| Environmental Impact | High (hazardous solvents, stoichiometric waste) | Low (benign solvent, catalytic process, minimal waste) |

By adopting these green chemistry principles, the synthesis of This compound can be redesigned to be more sustainable, efficient, and environmentally responsible. The development and application of such catalytic and solvent-replacement strategies are central to the future of pharmaceutical and fine chemical manufacturing.

Elucidation of Reaction Mechanisms and Mechanistic Pathways

Intramolecular Cyclization Processes

Intramolecular cyclizations are powerful strategies for building polycyclic systems from simpler indolinone precursors. These reactions typically involve the formation of a reactive intermediate that is subsequently intercepted by a tethered nucleophile, leading to the construction of new rings with high efficiency.

A significant pathway for elaborating the indolinone core involves the electrophile-induced cyclization of saturated derivatives like hexahydroindolinones. nih.govacs.org This process is commonly initiated by treating the substrate with an acid, which promotes the formation of a key N-acyliminium ion intermediate. nih.govacs.org This highly electrophilic species is then poised for attack by a tethered π-nucleophile, such as a phenethyl group or an enol ether. nih.govacs.org

The versatility of this method allows for the synthesis of diverse heterocyclic frameworks. For instance, hexahydroindolinones bearing tethered phenethyl groups can be converted into octahydroindolo[7a,1a]-isoquinolinones. nih.govacs.org The specific nature of the tethered nucleophile can influence the reaction's course; cyclization of a 1-(3-methoxybut-3-enyl)-substituted hexahydroindolinone yields a pyrrolo[3,2,1-ij]quinolinone, demonstrating the mechanism's sensitivity to substrate structure. nih.govacs.orgacs.org

| Precursor Type | Tethered Nucleophile | Inducing Agent | Product Skeleton | Ref. |

| Hexahydroindolinone | Phenethyl Group | Acid | Octahydroindolo[7a,1a]-isoquinolinone | nih.gov, acs.org |

| Hexahydroindolinone | 3-Methylbut-3-enyl | Acid | Octahydropyrido[2,1-i]indolinone | nih.gov, acs.org |

| Hexahydroindolinone | 3-Methoxybut-3-enyl | Acid | Pyrrolo[3,2,1-ij]quinolinone | nih.gov, acs.org, acs.org |

The cyclization via an N-acyliminium ion is a specific example of an intramolecular α-amidoalkylation reaction. The stereochemical outcome of this process is a critical consideration, and high levels of stereoselectivity are often achieved. The formation of a single lactam diastereomer is frequently observed, which can be attributed to the stereoelectronic preference for the axial attack of the nucleophile on the N-acyliminium ion. nih.govacs.orgacs.org This attack typically occurs from the least sterically hindered face of the intermediate, ensuring a predictable and controlled formation of the new stereocenter. nih.govacs.org This principle allows for the rapid and stereocontrolled construction of complex, fused polycyclic systems from relatively simple bicyclic lactams. acs.org

When the tethered nucleophile is an activated aromatic ring, the cyclization can proceed via an intramolecular electrophilic aromatic substitution (EAS) mechanism. The indole (B1671886) nucleus itself is highly reactive towards electrophiles, with the 3-position being the most favored site for substitution. researchgate.net This inherent reactivity can be harnessed in intramolecular processes.

A notable example is the N-Bromosuccinimide (NBS)-promoted cyclization of 1-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydroindolinone. nih.govacs.orgacs.org In this reaction, NBS acts as an electrophile source, initiating a cascade that results in the assembly of the tetracyclic core of the erythrinone skeleton. nih.govacs.orgacs.org This transformation highlights how the electron-rich nature of an appended aromatic ring can be exploited to forge new carbon-carbon bonds under electrophilic conditions, providing a powerful tool for the synthesis of complex natural product frameworks. acs.org

Catalytic Mechanisms in Indolinone Formation and Derivatization

Catalysis offers indispensable tools for the synthesis and functionalization of indolinones, enabling reactions that would otherwise be inefficient or non-selective. Both transition metal catalysts and organocatalysts play pivotal roles in activating substrates and controlling reaction pathways, particularly in the context of asymmetric synthesis.

Transition metals are widely employed to catalyze the formation of the indoline (B122111) and indole core structures, often through C-H activation or cross-coupling pathways.

Ruthenium: Ruthenium catalysts are effective in promoting annulation reactions to assemble nitrogen heterocycles. For instance, ruthenium complexes can catalyze the [5 + 1] annulation of 2-alkenylanilines with sulfoxonium ylides to form quinolines and can facilitate the dehydrogenative [3 + 2] annulation of anilines and alkenes to produce indolines. researchgate.net These processes often involve C-H activation, where the metal center activates a typically inert C-H bond, and subsequent coupling with another reactant. Ruthenium has also been used to catalyze the synthesis of indoles from anilines and epoxides, a process that is highly atom-efficient. nih.gov In some mechanisms, a cationic ruthenium(II) complex is generated in situ, which then coordinates to the aniline (B41778) nitrogen, enabling a cyclometalation event that ultimately leads to the indole product after reductive elimination. nih.gov

Copper: Copper catalysts are particularly useful for cyclization reactions involving aminophenyl precursors. A notable application is the copper-catalyzed enantioselective intramolecular alkene aminooxygenation, which has been used for the multigram synthesis of chiral 2-substituted indolines. nih.gov Copper(I) catalysts can also facilitate the aerobic cyclization of β-(2-aminophenyl)-α,β-ynones to generate aminoquinolines. rsc.orgnih.gov Furthermore, copper-catalyzed reactions of 2-arylindoles with amines can yield quinazolinones, demonstrating the utility of copper in transformations of the indole core itself under mild, oxidative conditions. organic-chemistry.org

| Catalyst | Precursor Type | Reaction Type | Product | Ref. |

| Ruthenium | Anilines, Alkynes | Oxidative Annulation / C-H Activation | Indoles | nih.gov |

| Ruthenium | Anilines, Epoxides | Cyclization | Indoles | nih.gov |

| Copper | Allylaniline Derivative | Intramolecular Aminooxygenation | Chiral Indoline | nih.gov |

| Copper | β-(2-aminophenyl)-α,β-ynones | Aerobic Cyclization | Aminoquinolines | rsc.org, nih.gov |

| Copper | 2-Arylindoles, Amines | Oxidative C-N/C-C Coupling | Quinazolinones | organic-chemistry.org |

Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of indolinone derivatives, providing excellent stereocontrol without the need for transition metals. These small organic molecules activate substrates through various non-covalent interactions.

A prominent class of organocatalysts used for this purpose are the Cinchona alkaloids and their derivatives. mdpi.com These molecules are often bifunctional, possessing both a basic tertiary amine (the quinuclidine (B89598) nitrogen) and a hydrogen-bond-donating group (such as a hydroxyl or squaramide moiety). mdpi.comnih.gov The basic site can deprotonate a pronucleophile, while the hydrogen-bond donor activates the electrophile, bringing the two reactants into close proximity within a chiral environment and thereby directing the stereochemical outcome. mdpi.com

This principle is exemplified in the highly diastereo- and enantioselective domino Michael/Henry reaction between 1-acetylindolin-3-ones and o-formyl-(E)-β-nitrostyrenes. nih.gov A quinine-derived amine-squaramide catalyst effectively promotes this cascade, leading to complex indolinone products bearing four contiguous stereogenic centers in high yields and with excellent stereoselectivities (>20:1 dr, up to 98% ee). nih.gov The squaramide moiety acts as a potent hydrogen-bond donor, activating the nitroalkene electrophile, while the tertiary amine likely serves to control the conformation of the catalyst-substrate complex, ensuring facial selectivity.

| Catalyst Type | Substrate 1 | Substrate 2 | Reaction Type | Stereochemical Outcome | Ref. |

| Quinine-derived amine-squaramide | 1-Acetylindolin-3-one | o-Formyl-(E)-β-nitrostyrene | Domino Michael/Henry | >20:1 dr, 86-98% ee | nih.gov |

Reaction Intermediates and Transition State Analysis

The generalized mechanism for such a reaction involves several key steps. Initially, the 2-aminobenzoic acid would be activated, for example, by conversion to an acyl chloride or through the use of a coupling agent. This activation step is crucial as it renders the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

The subsequent step involves the nucleophilic attack by the secondary amine of the indoline ring on the activated carbonyl group. This attack would lead to the formation of a tetrahedral intermediate. This intermediate is typically a high-energy species and is transient in nature. The stability and energy of this intermediate are critical in determining the reaction kinetics.

Following the formation of the tetrahedral intermediate, the reaction would proceed through the collapse of this intermediate to reform the carbonyl double bond, with the concurrent elimination of a leaving group (e.g., a chloride ion if an acyl chloride is used, or byproducts from the coupling agent). The final step would be a deprotonation of the nitrogen atom, which was originally part of the indoline, to yield the final product, (2-Aminophenyl)(indolin-1-yl)methanone.

While this represents a plausible mechanistic pathway, the absence of specific research on this compound means that there is no published data on the energies of the transition states connecting these intermediates or detailed structural information about them. Computational chemistry studies, such as Density Functional Theory (DFT) calculations, would be instrumental in providing a more quantitative understanding. Such studies could model the reaction pathway, calculate the activation energies for each step, and provide insights into the geometry of the transition states.

For analogous N-acylation reactions of other heterocyclic amines, research has shown that the energy barrier for the formation and collapse of the tetrahedral intermediate can be influenced by factors such as the nature of the solvent, the specific leaving group, and the steric and electronic properties of both the nucleophile and the electrophile. However, without direct experimental or computational investigation into the synthesis of this compound, any discussion of its specific reaction intermediates and transition states remains speculative.

A comprehensive analysis would require dedicated research to isolate or spectroscopically observe the proposed intermediates, or to perform high-level computational modeling to map out the potential energy surface of the reaction. Until such studies are conducted, a detailed and data-rich elucidation of the mechanistic pathway for this specific compound cannot be provided.

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of (2-Aminophenyl)(indolin-1-yl)methanone. Analysis of both ¹H (proton) and ¹³C (carbon-13) NMR spectra allows for the precise mapping of the chemical environment of each atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to display distinct signals for the protons of the indoline (B122111) and the 2-aminophenyl rings, as well as the aliphatic protons of the indoline core. The aromatic region (typically δ 6.5-8.0 ppm) would feature a complex set of multiplets corresponding to the eight protons on the two benzene (B151609) rings. The protons of the 2-aminophenyl ring are influenced by the electron-donating amino (-NH₂) group and the electron-withdrawing carbonyl group, leading to characteristic shifts. The broad singlet for the -NH₂ protons would likely appear in the region of δ 4.0-5.0 ppm, though its position can be highly variable and solvent-dependent. The aliphatic protons of the indoline ring are expected to appear as two triplets in the upfield region, corresponding to the two methylene (B1212753) (-CH₂) groups at the C2 and C3 positions (around δ 3.0 and 4.0 ppm, respectively).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbonyl carbon (C=O) is expected to show a characteristic signal in the downfield region, typically around δ 165-175 ppm. The spectrum would also display twelve distinct signals in the aromatic region (δ 110-150 ppm) corresponding to the carbon atoms of the two benzene rings. The aliphatic carbons of the indoline's five-membered ring would resonate at higher field strengths.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Indoline -CH₂- (C3) | ~3.0 - 3.2 | Triplet |

| Indoline -CH₂- (C2) | ~4.0 - 4.2 | Triplet |

| Amino -NH₂ | ~4.0 - 5.0 | Broad Singlet |

| Aromatic Protons | ~6.5 - 8.0 | Multiplets |

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Indoline -CH₂- (C3) | ~28 - 32 |

| Indoline -CH₂- (C2) | ~48 - 52 |

| Aromatic Carbons | ~110 - 150 |

| Carbonyl C=O | ~168 - 172 |

Disclaimer: The NMR data presented are predicted values based on the chemical structure and data from analogous compounds. Experimental verification is required for confirmation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm its structure.

Key expected vibrational frequencies include:

N-H Stretching: The primary amine (-NH₂) group of the 2-aminophenyl moiety would give rise to two distinct stretching bands in the region of 3300-3500 cm⁻¹.

C=O Stretching: A strong, sharp absorption band corresponding to the stretching vibration of the amide carbonyl (C=O) group is anticipated in the range of 1630-1680 cm⁻¹. The position of this band is indicative of the amide linkage between the indoline nitrogen and the benzoyl group.

C-N Stretching: The stretching vibrations for the C-N bonds of the aromatic amine and the indoline ring are expected to appear in the 1250-1350 cm⁻¹ region.

Aromatic C-H and C=C Stretching: The presence of the two aromatic rings would be confirmed by C-H stretching vibrations typically observed just above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range.

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Weak |

| C=O Stretch (Amide) | 1630 - 1680 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-N Stretch | 1250 - 1350 | Medium |

Disclaimer: The IR data presented are predicted values based on the chemical structure. Experimental verification is required for confirmation.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. The molecular formula is C₁₅H₁₄N₂O, which corresponds to a molecular weight of approximately 238.28 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 238.

The fragmentation of the molecular ion would likely proceed through characteristic pathways for acylated indolines and aminobenzophenones. Key fragmentation events could include:

Cleavage of the amide bond, leading to the formation of an indolinyl cation (m/z 118) and a 2-aminobenzoyl radical, or a 2-aminobenzoyl cation (m/z 120) and an indolinyl radical.

Loss of carbon monoxide (CO) from the 2-aminobenzoyl fragment.

Fragmentations within the indoline ring system.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| m/z Value | Predicted Identity |

| 238 | Molecular Ion [M]⁺ |

| 120 | [C₇H₆NO]⁺ (2-aminobenzoyl cation) |

| 118 | [C₈H₈N]⁺ (indolinyl cation) |

| 92 | Fragment from 2-aminobenzoyl moiety |

Disclaimer: The Mass Spectrometry data presented are predicted values. Experimental verification is required for confirmation.

X-ray Crystallographic Analysis of Indolinone Derivatives

While a specific crystal structure for this compound is not publicly available, analysis of closely related indolinone and indole (B1671886) derivatives via single-crystal X-ray diffraction provides significant insight into the expected solid-state structure. nih.govchemicalbook.com

The arrangement of molecules in the crystal lattice is governed by a network of intermolecular interactions. For this compound, several types of interactions are expected to play a crucial role in stabilizing the crystal packing:

Hydrogen Bonding: The primary amine (-NH₂) group is a strong hydrogen bond donor, and the carbonyl oxygen (C=O) is an effective hydrogen bond acceptor. It is highly probable that intermolecular N-H···O hydrogen bonds would be a dominant feature, linking molecules into chains or more complex networks. researchgate.net

π-π Stacking: The presence of two aromatic rings (the benzene ring of the indoline and the aminophenyl ring) suggests the likelihood of π-π stacking interactions, where the electron-rich aromatic systems align face-to-face or in an offset manner. nih.gov

C-H···π Interactions: Weak hydrogen bonds involving aromatic C-H donors and the π-system of an adjacent ring are also common in the crystal packing of such aromatic compounds. chemicalbook.comresearchgate.net

The interplay of these interactions dictates the final crystal packing arrangement, influencing physical properties such as melting point and solubility. nih.gov

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve the Schrödinger equation, or its approximations, to determine the electronic structure and associated properties.

Density Functional Theory (DFT) for Electronic Properties and Global Reactivity Parameters

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic properties of a molecule based on its electron density. A hypothetical DFT study on (2-Aminophenyl)(indolin-1-yl)methanone would typically involve geometry optimization to find the most stable three-dimensional structure. From this optimized structure, various electronic properties and global reactivity parameters could be calculated. These parameters, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness, provide a quantitative measure of the molecule's reactivity.

Table 1: Hypothetical Global Reactivity Parameters for this compound (Illustrative)

| Parameter | Symbol | Formula | Predicted Value (a.u.) |

|---|---|---|---|

| Ionization Potential | I | -EHOMO | Data Not Available |

| Electron Affinity | A | -ELUMO | Data Not Available |

| Electronegativity | χ | (I+A)/2 | Data Not Available |

| Chemical Hardness | η | (I-A)/2 | Data Not Available |

| Chemical Softness | S | 1/(2η) | Data Not Available |

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more reactive and can be more easily excited. An analysis would reveal the distribution of these frontier orbitals across the this compound structure, indicating likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting reactive sites for electrophilic and nucleophilic attacks. For this compound, an MEP map would likely show regions of negative potential (red/yellow) around the electronegative oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) would be expected around the hydrogen atoms, particularly the amine group, suggesting sites for nucleophilic attack.

NBO Charge Analysis for Atomic Charge Distribution

Table 2: Hypothetical NBO Charges for Selected Atoms in this compound (Illustrative)

| Atom | Element | NBO Charge (e) |

|---|---|---|

| O1 | Oxygen | Data Not Available |

| N1 (indoline) | Nitrogen | Data Not Available |

| N2 (amine) | Nitrogen | Data Not Available |

Topological Analysis of Intramolecular Interactions (e.g., Bond Critical Path)

The theory of Atoms in Molecules (AIM) allows for a topological analysis of the electron density to characterize chemical bonds and other intramolecular interactions. By identifying bond critical points (BCPs) and analyzing their properties (such as electron density and its Laplacian), the nature of the chemical bonds (covalent, ionic, etc.) and weaker interactions like hydrogen bonds within the this compound molecule could be elucidated.

Molecular Modeling and Simulation Studies

While quantum chemical calculations focus on the electronic structure of a single molecule, molecular modeling and simulation studies can explore the behavior of the molecule in a larger context, such as in solution or in the solid state. These studies, which often employ molecular mechanics force fields, can predict macroscopic properties and dynamic behavior. To date, no specific molecular modeling or simulation studies on this compound have been identified in the scientific literature.

Molecular Docking for Ligand-Protein Interaction Predictionresearchgate.netnih.govsemanticscholar.orgunar.ac.idmdpi.commdpi.comnih.govresearchgate.net

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. unar.ac.id This method is instrumental in predicting the binding affinity and mode of interaction between a ligand and the active site of a protein. nih.govmdpi.com

Molecular docking simulations predict how this compound might fit into the binding pocket of a target protein. The primary output of this simulation is a scoring function, which estimates the binding affinity, often expressed in kcal/mol. nih.gov A more negative score typically indicates a more favorable and stable interaction. nih.gov For a compound like this compound, docking studies would be performed against a panel of relevant protein targets to predict its potential biological activity. The results would guide the selection of the most promising ligand-protein complexes for further investigation.

| Target Protein | Docking Score (kcal/mol) | Predicted Binding Affinity |

| Protein Kinase A | -8.5 | High |

| Cyclooxygenase-2 | -7.2 | Moderate |

| Histone Deacetylase 8 | -6.9 | Moderate |

| Dihydrofolate Reductase | -5.4 | Low |

Table 1: Illustrative example of predicted binding affinities of this compound with various protein targets as determined by molecular docking simulations. This data is hypothetical and serves to demonstrate the typical output of such an analysis.

The stability of a ligand-protein complex is governed by various non-covalent interactions. Molecular docking analysis provides detailed insights into these specific interactions.

Hydrogen Bonding: The presence of the amine (-NH2) and carbonyl (C=O) groups in this compound makes it a prime candidate for forming hydrogen bonds with amino acid residues in a protein's active site. nih.gov These bonds are critical for anchoring the ligand in the correct orientation for biological activity.

π-Stacking Interactions: The aromatic phenyl and indoline (B122111) rings of the molecule can engage in π-π stacking or π-π T-shaped interactions with aromatic amino acid residues such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). nih.govnih.govmdpi.com These interactions are crucial for the stability of the tertiary structure of proteins and for ligand binding. nih.gov

Beyond predicting affinity, docking studies characterize the binding mode by identifying the key amino acid residues that form the active site pocket. unar.ac.idmdpi.com This analysis reveals which parts of the this compound molecule are essential for binding. For instance, the aminophenyl group might interact with a hydrophilic region of the pocket, while the indoline moiety could fit into a more hydrophobic sub-pocket. Understanding this binding mode is essential for structure-based drug design and for optimizing the ligand's structure to improve its potency and selectivity. mdpi.com

| Target Protein | Interacting Amino Acid Residues | Type of Interaction |

| \multirow{3}{}{Protein Kinase A} | Asp166 | Hydrogen Bond |

| Tyr204 | π-π Stacking | |

| Val57 | Hydrophobic | |

| \multirow{2}{}{Cyclooxygenase-2} | Arg120 | Hydrogen Bond |

| Trp387 | π-π Stacking |

Table 2: Hypothetical key interactions between this compound and amino acid residues within the active sites of target proteins. This table illustrates the kind of detailed information derived from binding mode analysis.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamicsnih.govresearchgate.net

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov By simulating the movements of atoms over time, MD can assess the conformational stability of the ligand-protein complex. researchgate.net Key metrics such as Root Mean Square Deviation (RMSD) and Radius of Gyration (Rg) are calculated from the simulation trajectory to evaluate stability. A stable RMSD value over the course of the simulation suggests that the ligand remains securely bound within the active site, indicating a stable binding mode. nih.govnih.gov

Free Energy Calculations (e.g., MM/PBSA)nih.gov

To further refine the binding affinity predictions from initial docking scores, more rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are employed. nih.gov This method calculates the binding free energy by combining molecular mechanics energy terms with continuum solvation models. uni-duesseldorf.deambermd.org The calculation involves taking snapshots from MD simulations and computing the energy difference between the bound complex and the individual unbound ligand and protein. chemisgroup.us The final binding free energy is decomposed into contributions from van der Waals forces, electrostatic energies, and solvation energies, providing a more accurate and detailed energetic profile of the binding event. chemisgroup.usresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For a class of compounds including derivatives of this compound, a QSAR model would be developed using their known biological activities (e.g., IC50 values).

The process involves calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic properties) for each compound. mdpi.com Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that correlates these descriptors with the observed activity. semanticscholar.org A validated QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs. Studies on compounds containing an indoline moiety have successfully utilized QSAR to correlate structure with cytotoxic activity. mdpi.com

Three-Dimensional QSAR (3D-QSAR) Approaches

3D-QSAR is a computational methodology that correlates the biological activity of a set of compounds with their 3D molecular properties. farmaciajournal.com By aligning the molecules and calculating various molecular fields around them, 3D-QSAR models can quantitatively predict the activity of novel compounds. For indolinone derivatives, these studies have provided significant insights, particularly in their role as enzyme inhibitors. nih.govacs.org Two of the most widely used 3D-QSAR methods are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

In a notable study on indolinone-based inhibitors of 3-phosphoinositide-dependent protein kinase-1 (PDK1), both CoMFA and CoMSIA methodologies were employed to build predictive models. nih.govacs.org The robustness and predictive power of these models are assessed by statistical metrics, primarily the cross-validated coefficient (q²) and the non-cross-validated correlation coefficient (r²). A q² value greater than 0.5 is generally considered indicative of a model with good predictive ability. nih.gov

CoMFA calculates the steric and electrostatic fields around a series of aligned molecules. These fields are then used as descriptors in a partial least squares (PLS) analysis to build a correlation with biological activity. srce.hr For the series of indolinone derivatives targeting PDK1, a statistically significant CoMFA model was developed. nih.govacs.org

The model demonstrated good internal consistency and predictive power, suggesting that both steric bulk and electrostatic charge distribution are critical determinants of the inhibitory activity of these compounds. nih.gov The statistical results from this analysis underscore the reliability of the CoMFA model for this class of molecules.

CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also evaluates hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor fields. nih.gov This method uses a Gaussian-type function, which avoids the singularities at atomic positions that can occur in CoMFA, often resulting in more interpretable contour maps. nih.gov

For the same set of indolinone-based PDK1 inhibitors, the CoMSIA model yielded even stronger statistical results than the CoMFA model. nih.govacs.org This indicates that factors beyond simple steric and electrostatic interactions, such as hydrophobicity and hydrogen bonding capabilities, play a crucial role in the interaction between these inhibitors and their target enzyme. The superior predictive capability of the CoMSIA model suggests it is a highly reliable tool for this particular chemical scaffold.

Table 1: Statistical Summary of 3D-QSAR Models for Indolinone Derivatives

| Model | q² (Cross-validated coefficient) | r² (Non-cross-validated coefficient) | Reference |

| CoMFA | 0.737 | 0.907 | nih.govacs.org |

| CoMSIA | 0.824 | 0.991 | nih.govacs.org |

This table presents the statistical validation parameters for the CoMFA and CoMSIA models developed for indolinone-based PDK1 inhibitors. The high values for q² and r² indicate robust models with strong predictive power.

Contour Map Interpretation for Structural Insights

A key advantage of CoMFA and CoMSIA is the generation of 3D contour maps. These maps visualize the regions in space around the aligned molecules where specific properties are predicted to enhance or diminish biological activity. nih.gov By superimposing a highly active molecule onto these maps, researchers can gain a deeper understanding of the structure-activity relationship (SAR). researchgate.net

Steric Contour Maps : These maps highlight regions where bulky substituents are favored (typically shown in green) and where they are disfavored (typically shown in yellow). jmaterenvironsci.com For indolinone derivatives, these maps can indicate specific positions on the indolinone or phenyl rings where adding or removing bulky groups could increase inhibitory potency.

Electrostatic Contour Maps : These maps show areas where positive charge is favorable (blue contours) and where negative charge is favorable (red contours). researchgate.net This information is critical for designing derivatives with an optimal electrostatic profile for interacting with the target's active site.

Hydrophobic and Hydrogen Bonding Maps (CoMSIA) : CoMSIA maps also visualize regions where hydrophobic groups are preferred (e.g., yellow contours), hydrophilic groups are preferred (e.g., white contours), hydrogen-bond donors are favorable (cyan contours), and hydrogen-bond acceptors are favorable (magenta contours). mdpi.com Analysis of these maps for indolinone derivatives provides a comprehensive guide for modifications, suggesting where to add groups that can form favorable hydrophobic or hydrogen-bonding interactions with the target protein. nih.govacs.org

The combined insights from these contour maps and molecular docking studies provide a robust and detailed model of the ligand-receptor interactions, explaining the observed SAR for the known compounds. nih.govacs.org

Prediction of Activity for Novel Indolinone Derivatives

The ultimate goal of developing a 3D-QSAR model is to use it as a predictive tool in the design of novel compounds. nih.gov Once a statistically validated CoMFA or CoMSIA model is established, it can be used to predict the biological activity of new, yet-to-be-synthesized derivatives of the core structure. researchgate.net

This process involves designing a new molecule in silico, aligning it to the template used to build the model, and then using the model to calculate its predicted activity. This approach allows computational chemists to screen a large number of potential structures and prioritize the most promising candidates for chemical synthesis and biological testing. niscpr.res.inmdpi.com The satisfactory results from the 3D-QSAR studies on indolinone derivatives strongly suggest that the developed models are reasonable and effective tools for predicting the activity of new inhibitors and for guiding future drug design efforts in this chemical series. nih.govacs.org

Derivatization Strategies and Structure Activity Relationship Sar Studies

Systematic Chemical Modifications of the Indolinone Core

Systematic modification of the indolinone core is a fundamental approach in drug discovery. This process involves making targeted changes to different parts of the molecule—specifically the N-1 and C-3 positions of the indoline (B122111) ring and the associated aryl moieties—to probe their influence on biological activity. nih.govnih.gov Such studies have shown that even minor alterations can significantly impact a compound's efficacy and selectivity. researchgate.net

Substitution Patterns at N-1, C-3, and Aryl Moieties

The indolinone scaffold offers several positions for chemical modification, with the N-1, C-3, and the pendant aryl groups being of primary interest for SAR studies. nih.govnih.gov

C-3 Position: The C-3 position of the indolinone ring has been identified as playing a critical role in the antiangiogenic and anticancer activities of many indolinone derivatives. nih.gov Substitutions at this site can directly influence the compound's binding affinity to target enzymes, such as protein kinases. The introduction of various substituents allows for the exploration of the steric and electronic requirements of the target's active site. nih.govresearchgate.net

Aryl Moieties: The (2-Aminophenyl) group and any other aryl substituents provide further opportunities for derivatization. The nature and position of substituents on these aromatic rings can significantly affect inhibitory activity. nih.gov For instance, adding electron-withdrawing or electron-donating groups can alter the electronic distribution of the molecule, impacting its interaction with the biological target.

The following table summarizes key SAR findings for indolinone derivatives based on substitution patterns.

| Position of Substitution | Type of Substituent | Observed Effect on Biological Activity | Reference(s) |

| Indolinone Core | The core is generally necessary for the inhibition of targets like VEGFRs. | Essential for activity | nih.gov |

| C-3 | Varies (e.g., pyrrole (B145914) rings, substituted phenyl groups) | Plays an important role in antiangiogenic and anticancer activities. | nih.gov |

| Aryl Moiety | Varies | The nature of the aryl group and its substituents influence inhibitory potency. | nih.gov |

| N-1 | Alkyl, Benzyl, etc. | Can modulate pharmacokinetic properties and selectivity. | nih.gov |

Introduction of Diverse Functional Groups and Linkers (e.g., Hydrazone)

Incorporating different functional groups and linkers is another effective strategy to modify the properties of the parent compound. Hydrazones, characterized by their C=N–NH functional group, are a versatile class of linkers widely used in medicinal chemistry. nih.gov

The hydrazone moiety is valued for its structural flexibility and its ability to participate in hydrogen bonding and coordinate with metal ions, which can enhance interactions with biological targets. nih.govnih.gov Studies have shown that the hydrazone linker can be crucial for improving the antiproliferative activity and target selectivity of certain anticancer agents. researchgate.net Furthermore, some hydrazone linkers are acid-sensitive, meaning they are stable at physiological pH but can be cleaved under the more acidic conditions found within lysosomes of cancer cells, allowing for targeted drug release.

The impact of introducing specific functional groups and linkers is detailed in the table below.

| Linker/Functional Group | Key Characteristics | Potential Impact on Compound | Reference(s) |

| Hydrazone (-NH-N=CH-) | Versatile, capable of hydrogen bonding, can be pH-sensitive. | Can improve target selectivity and enable targeted drug release in acidic environments. | nih.govresearchgate.net |

| Amide (-C(=O)N-) | Stable, acts as hydrogen bond donor/acceptor. | Can improve metabolic stability and binding affinity. | wikipedia.org |

| Sulfonamide (-SO₂NH-) | Strong hydrogen bonding capability, acidic. | Can significantly increase potency through enhanced interactions with the target. | nih.gov |

Bioisosteric Modifications and Replacements

Core and Peripheral Replacements

Bioisosteric replacements can be applied to different parts of a molecule, broadly categorized as core (scaffold) or peripheral replacements. oup.com

Peripheral Replacements: This is the most common approach, where side chains or functional groups at the periphery of the molecule are modified. oup.com For the (2-Aminophenyl)(indolin-1-yl)methanone scaffold, this would involve replacing substituents on the aryl ring or at the N-1 position of the indolinone. For example, a chloride group might be replaced by a trifluoromethyl or cyano group. wikipedia.org

Core Replacements (Scaffold Hopping): This more advanced strategy involves replacing the central molecular scaffold (the indolinone core itself) with a different, but functionally equivalent, ring system. oup.com The goal is to discover new chemotypes that maintain the essential pharmacophoric features required for biological activity, potentially leading to improved properties or novel intellectual property. oup.com

The table below provides examples of common bioisosteric replacements relevant to drug design.

| Original Fragment | Bioisosteric Replacement(s) | Rationale for Replacement | Type | Reference(s) |

| Hydrogen (-H) | Fluorine (-F) | Similar size; F can block metabolic oxidation and increase binding affinity. | Classical | wikipedia.org |

| Carboxylic Acid (-COOH) | Tetrazole, Acylsulfonamide | Tetrazole is more lipophilic, improving bioavailability; Acylsulfonamide can increase potency. | Non-classical | nih.govdrughunter.comctppc.org |

| Amide (-CONH-) | Triazole, Oxadiazole, Retroamide | Heterocycles can improve metabolic stability; retroamides can enhance selectivity. | Non-classical | drughunter.com |

| Phenyl Ring | Thiophene, Pyridine, Naphthalene | May improve efficacy, alter specificity, or reduce metabolic liability. | Non-classical | wikipedia.orgctppc.org |

Computational Approaches for Bioisostere Identification

Modern drug design increasingly relies on computational, or in silico, tools to identify promising bioisosteric replacements. nih.govresearchgate.net These methods provide medicinal chemists with powerful tools to aid in the optimization of lead compounds. nih.goveurekaselect.com

Computational approaches vary in their philosophy and methodology:

Database Searching and Cheminformatics: These methods involve mining large chemical databases (like ChEMBL or PubChem) to find fragments that have been successfully used as bioisosteres in other known active compounds. nih.gov Web-based tools like SwissBioisostere provide access to millions of curated molecular replacements. oup.com

Property-Based Similarity: These techniques identify bioisosteres by calculating and comparing a wide range of physicochemical properties, such as shape, electrostatic potential, and hydrophobicity. nih.gov The Quantum Isostere Database (QID), for example, uses quantum chemistry to provide highly detailed electronic and geometric information for fragment comparison. researchgate.netacs.org

Molecular Field-Based Methods: These approaches compare the three-dimensional arrangement of physicochemical properties (steric, electrostatic, hydrophobic fields) around entire molecules. This allows for the identification of non-intuitive bioisosteres that may be structurally dissimilar but present a similar interaction profile to the biological target. mdpi.com

The following table summarizes various computational strategies for identifying bioisosteres.

| Computational Approach | Description | Examples of Tools/Databases | Reference(s) |

| Cheminformatics Analysis | Analyzes pharmaceutical compound databases to identify frequently occurring structural replacements in active molecules. | SwissBioisostere | oup.comnih.gov |

| Property Space Evaluation | Calculates and compares a wide range of physicochemical properties to find fragments with similar characteristics. | Quantum Isostere Database (QID) | nih.govresearchgate.netacs.org |

| Molecular Field-Based Hopping | Compares the 3D spatial physicochemical properties of molecules to find replacements that maintain the overall interaction field. | Field-based virtual screening software | mdpi.com |

Impact on Molecular Properties and Biological Interactions